2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
5496-41-3 |
|---|---|
Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C23H20N2O2/c1-26-19-14-13-18(15-20(19)27-2)23-24-21(16-9-5-3-6-10-16)22(25-23)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,24,25) |
InChI Key |
UVJOJMPBILPOEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzil in the presence of ammonium acetate. The reaction is carried out in glacial acetic acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
This method yields the desired imidazole derivative with good efficiency.
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with optimization for larger batch sizes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent such as ethanol or tetrahydrofuran
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Catalysts such as iron(III) chloride for halogenation
Major Products
The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and substituted phenyl derivatives from electrophilic aromatic substitution.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves a multicomponent condensation reaction. For instance, one study utilized a Debus-Radziszwski reaction employing molecular iodine as a catalyst to yield this compound with high efficiency . The structural characterization of the compound has been confirmed through various spectroscopic techniques including NMR and mass spectrometry, which provide insights into its molecular framework and confirm the successful incorporation of the desired functional groups .
The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:
- Antifungal and Antibacterial Properties : Research indicates that derivatives of imidazole compounds, including this compound, show significant antifungal and antibacterial activities. Molecular docking studies suggest that these compounds can effectively interact with target proteins involved in microbial metabolism .
- Anti-inflammatory and Analgesic Effects : A notable application of this compound is its potential as an anti-inflammatory and analgesic agent. In vivo studies have demonstrated that certain imidazole derivatives exhibit promising analgesic activity comparable to established medications like diclofenac. For example, specific derivatives have shown up to 100% efficacy in reducing inflammation at tested doses .
- Anticancer Potential : The imidazole moiety is recognized for its anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors .
Case Study 1: Antifungal Activity
A study evaluated several imidazole derivatives for their antifungal activity against common pathogens. The results indicated that compounds with the 4,5-diphenyl-1H-imidazole structure exhibited superior antifungal efficacy compared to traditional antifungals. The mode of action was linked to the disruption of fungal cell membrane integrity .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory properties, researchers synthesized several imidazole derivatives and tested them against inflammatory models. The findings revealed that certain derivatives significantly inhibited pro-inflammatory cytokines and reduced edema in animal models. The most potent compounds demonstrated binding affinities to cyclooxygenase enzymes similar to those of established anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole with structurally analogous trisubstituted imidazoles:
Key Observations:
- Melting Points: The 3,4-dimethoxyphenyl derivative exhibits a higher melting point (210–242°C) compared to 2-methoxyphenyl (214–216°C) and thiophene (269–271°C) analogs, likely due to enhanced intermolecular interactions from electron-donating methoxy groups .
- Synthetic Efficiency: The 3,4-dimethoxyphenyl derivative is synthesized in high yield (89%) using TMSOTf catalysis , outperforming 2-methoxyphenyl (66%) and thiophene (91%) analogs.
Spectroscopic and Electronic Features
- Methoxy vs. Chloro Substituents: The 3,4-dimethoxyphenyl group induces distinct $^1$H NMR shifts (δ 3.85–3.92 ppm for OCH₃) compared to electron-withdrawing chloro substituents (δ 7.37–7.58 ppm for aromatic H in dichlorophenyl analogs) . IR spectra further differentiate these groups via C–O (1216 cm⁻¹) vs. C–Cl (755 cm⁻¹) stretching .
- Heteroaromatic vs. Phenyl Substituents: Thiophene-containing imidazoles show unique $^1$H NMR signals (δ 7.45 ppm for thiophene protons) and lower C=N IR absorption (1530 cm⁻¹) due to sulfur’s electron-withdrawing effects .
Biological Activity
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its anti-inflammatory, antimicrobial, and antiviral effects, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the imidazole family, characterized by its unique diphenyl and methoxy substitutions. The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring followed by functionalization with various aryl groups.
1. Anti-inflammatory Activity
Research has shown that imidazole derivatives exhibit notable anti-inflammatory properties. For example, studies indicate that compounds similar to this compound demonstrate significant inhibition of inflammatory markers in various models.
| Compound | % Inhibition (Indomethacin as control) |
|---|---|
| This compound | 83.40% (at 100 µg/ml) |
| Indomethacin | 71.56% |
This suggests that the imidazole derivative could serve as a potent alternative or adjunct to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains and fungi. The results indicate moderate to good activity:
| Microorganism | % Inhibition |
|---|---|
| E. coli | 67% |
| S. aureus | 62.5% |
| Candida albicans | 75% |
These findings underscore the potential of this compound in treating infections caused by resistant strains .
3. Antiviral Activity
Recent studies have explored the antiviral properties of imidazole derivatives against SARS-CoV-2. The compound exhibited promising results in inhibiting the viral enzyme 3CLpro:
| Variant | IC50 (µM) |
|---|---|
| Ancestral Wuhan | 7.7 |
| Delta Variant | 7.4 |
These results indicate that modifications on the imidazole scaffold can enhance antiviral activity, making it a candidate for further development in COVID-19 therapeutics .
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Effects
In a controlled study comparing various imidazole derivatives, this compound demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin. This was attributed to its ability to inhibit COX-2 activity effectively .
Case Study 2: Antiviral Testing Against SARS-CoV-2
A series of diphenyl imidazole derivatives were tested for their ability to inhibit SARS-CoV-2 replication in vitro. The modifications introduced in the structure significantly improved their binding affinity to the viral protease, showcasing their potential as antiviral agents .
Q & A
Q. What are the common synthetic routes for 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield?
The compound is typically synthesized via the Debus-Japp-Radziszewski reaction, a multicomponent method involving benzil, ammonium acetate, and a substituted aldehyde. For example, refluxing benzil (0.01 M) with a Schiff base and excess CH₃COONH₄ (0.1 M) for 12–15 hours in ethanol yields the imidazole core. The 3,4-dimethoxyphenyl substituent is introduced using 3,4-dimethoxybenzaldehyde. Reaction optimization studies show that extended reflux times (up to 15 hours) and TLC monitoring improve yields to 89% . Solvent choice also impacts efficiency: ethyl lactate, a bio-based green solvent, has been used in catalyst-free syntheses to enhance sustainability without compromising yield .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Key characterization includes:
- Melting point : 240–242°C (consistent with crystalline purity) .
- ¹H/¹³C NMR : Distinct signals include δ 3.34 ppm (s, OCH₃), 3.86 ppm (s, OCH₃), and aromatic protons at δ 7.26–7.93 ppm. The NH proton appears as a singlet at δ 11.89 ppm .
- IR spectroscopy : Peaks at 3448 cm⁻¹ (N–H stretch), 1666 cm⁻¹ (C=N), and 1213 cm⁻¹ (C–O) confirm functional groups .
- X-ray crystallography : Dihedral angles between the imidazole ring and substituents (e.g., 35.78° with the 3,4-dimethoxyphenyl group) validate non-planar geometry .
Q. What crystallographic software and methods are recommended for resolving its crystal structure?
The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Data collection with Bruker AXS diffractometers.
- Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, accounting for anisotropic displacement parameters.
- Visualization and geometry analysis using WinGX and ORTEP for Windows to generate thermal ellipsoid plots and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .
Advanced Research Questions
Q. How do substituents on the imidazole core influence biological activity, and what structural insights guide SAR studies?
The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets, as shown in molecular docking studies against cyclooxygenase-2 (COX-2). Compared to analogs (e.g., 4-chlorophenyl or furanyl derivatives), the methoxy groups improve binding affinity (ΔG = −8.2 kcal/mol) and anti-inflammatory activity in murine models . Dihedral angles >25° between the imidazole ring and aryl substituents reduce steric hindrance, favoring ligand-receptor compatibility .
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data?
Discrepancies often arise in torsional angles (e.g., C3–C4–O1–C8 = 171.98° experimentally vs. 180° in idealized models). Strategies include:
- Multiconformer refinement : Using SHELXL to model alternative conformations.
- DFT optimization : Comparing B3LYP/6-31G(d) calculations with crystallographic data to identify electronic effects (e.g., methoxy group electron donation) .
- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., C–H⋯π contacts) that stabilize non-planar geometries .
Q. What methodological advancements address low yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 15 hours to 30 minutes, achieving 85% yield.
- Catalyst-free protocols : Eliminate metal contaminants, critical for pharmaceutical applications. For example, sodium metabisulfite in DMF under nitrogen enables efficient cyclization .
- Flow chemistry : Continuous reactors improve reproducibility for high-throughput screening .
Q. How can in silico studies predict pharmacological mechanisms, and what validation is required?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like COX-2 or β-lactamase. Key parameters include:
- Grid box size : 60 × 60 × 60 ų centered on the active site.
- Validation : Compare docking scores (e.g., −8.2 kcal/mol) with in vitro IC₅₀ values (e.g., 12 µM for COX-2 inhibition) .
- ADMET profiling : SwissADME predicts logP = 3.2 (optimal for blood-brain barrier penetration) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
